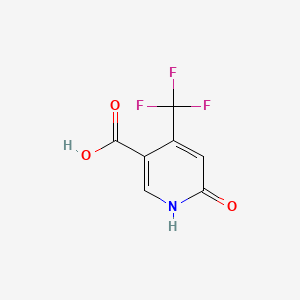

6-Hydroxy-4-(trifluoromethyl)nicotinic acid

CAS No.: 849020-87-7

Cat. No.: VC3784121

Molecular Formula: C7H4F3NO3

Molecular Weight: 207.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849020-87-7 |

|---|---|

| Molecular Formula | C7H4F3NO3 |

| Molecular Weight | 207.11 g/mol |

| IUPAC Name | 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H,(H,11,12)(H,13,14) |

| Standard InChI Key | WCUKVMMGYGOCGJ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F |

| Canonical SMILES | C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F |

Introduction

Chemical Identity and Structure

Basic Chemical Information

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a pyridine derivative characterized by a trifluoromethyl group at the 4-position and a hydroxyl group at the 6-position of the pyridine ring, with a carboxylic acid functionality at the 3-position. This compound is registered under CAS number 849020-87-7 . The molecular formula is C7H4F3NO3 with a molecular weight of 207.11 g/mol . In chemical databases and literature, this compound is often indexed under various synonyms, including 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid and 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid .

Structural Features and Tautomerism

The compound exists in a tautomeric equilibrium between the hydroxy form and the oxo form, with the latter typically being predominant in solution. The official FDA Unique Ingredient Identifier (UNII) for this compound is 861AS683MK . The compound's structure contains several key functional groups:

-

A pyridine ring as the core structure

-

A trifluoromethyl (CF3) group at the 4-position

-

A hydroxy/oxo group at the 6-position

-

A carboxylic acid group at the 3-position

This arrangement of functional groups contributes to the compound's unique chemical reactivity and physical properties.

Physical and Chemical Properties

Physical Characteristics

6-Hydroxy-4-(trifluoromethyl)nicotinic acid appears as a white solid under standard conditions . The compound's key physical properties are summarized in the following table:

Chemical Properties

The compound exhibits both acidic and basic characteristics due to its functional groups. The carboxylic acid group contributes to its acidic nature, while the pyridine nitrogen provides a basic site. The predicted pKa value is approximately 3.22±0.50, indicating moderate acidity . The trifluoromethyl group, being strongly electron-withdrawing, influences the electron distribution in the molecule, consequently affecting its reactivity and acidity.

The presence of the trifluoromethyl group also enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated analogues. This property is particularly valuable in pharmaceutical applications where metabolic stability is often a desired characteristic.

Synthesis and Preparation Methods

Related Synthetic Pathways

The synthesis of the related compound 4-trifluoromethyl nicotinic acid provides some insight into potential synthetic routes. This involves using ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide as starting materials, with potassium hydroxide as a catalyst for cyclization . This produces 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, which undergoes chlorination with POCl₃ followed by catalytic hydrogenolysis and hydrolysis steps .

For 6-Hydroxy-4-(trifluoromethyl)nicotinic acid specifically, a potential synthetic pathway might involve selective functionalization of the pyridine ring with appropriate control of regioselectivity to introduce the trifluoromethyl group at the 4-position and the hydroxy group at the 6-position.

Structural Comparison with Related Compounds

6-Hydroxy-4-(trifluoromethyl)nicotinic acid shares structural similarities with other substituted nicotinic acids but differs in the specific arrangement of functional groups. A closely related isomer is 4-Hydroxy-6-(trifluoromethyl)nicotinic acid, which has the hydroxyl and trifluoromethyl groups in different positions . Another related compound is 4-(Trifluoromethyl)nicotinic acid (CAS: 158063-66-2), which lacks the hydroxyl group at the 6-position .

These structural differences, though subtle, can significantly affect the compounds' physical properties, chemical reactivity, and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume